molecular formula C18H22N2O2 B4848396 N-[3-(dimethylamino)propyl]-2-phenoxybenzamide CAS No. 5868-85-9

N-[3-(dimethylamino)propyl]-2-phenoxybenzamide

Cat. No. B4848396
CAS RN: 5868-85-9
M. Wt: 298.4 g/mol
InChI Key: SVZDHOZKTJDULF-UHFFFAOYSA-N
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Description

N-[3-(dimethylamino)propyl]-2-phenoxybenzamide, also known as DPBA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DPBA is a synthetic compound that belongs to the class of benzamides and has been synthesized by various methods.

Mechanism of Action

The mechanism of action of N-[3-(dimethylamino)propyl]-2-phenoxybenzamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway. N-[3-(dimethylamino)propyl]-2-phenoxybenzamide has also been shown to modulate the expression of various genes involved in cell proliferation, apoptosis, and inflammation.
Biochemical and Physiological Effects
N-[3-(dimethylamino)propyl]-2-phenoxybenzamide has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, reduction of inflammation, and improvement of cardiac function. N-[3-(dimethylamino)propyl]-2-phenoxybenzamide has also been reported to have low toxicity and good pharmacokinetic properties, making it a promising candidate for drug development.

Advantages and Limitations for Lab Experiments

N-[3-(dimethylamino)propyl]-2-phenoxybenzamide has several advantages for lab experiments, including its high purity, low toxicity, and good pharmacokinetic properties. However, N-[3-(dimethylamino)propyl]-2-phenoxybenzamide also has some limitations, including its limited solubility in water and its potential to interact with other compounds.

Future Directions

There are several future directions for the study of N-[3-(dimethylamino)propyl]-2-phenoxybenzamide, including the development of more efficient synthesis methods, the identification of its molecular targets, and the evaluation of its potential as a therapeutic agent for various diseases. Additionally, further studies are needed to investigate the safety and efficacy of N-[3-(dimethylamino)propyl]-2-phenoxybenzamide in preclinical and clinical trials.

Scientific Research Applications

N-[3-(dimethylamino)propyl]-2-phenoxybenzamide has been extensively studied for its potential applications in various fields, including cancer therapy, neurological disorders, and cardiovascular diseases. In cancer therapy, N-[3-(dimethylamino)propyl]-2-phenoxybenzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurological disorders, N-[3-(dimethylamino)propyl]-2-phenoxybenzamide has been reported to have neuroprotective effects by reducing neuroinflammation and oxidative stress. In cardiovascular diseases, N-[3-(dimethylamino)propyl]-2-phenoxybenzamide has been shown to improve cardiac function and reduce myocardial infarction size.

properties

IUPAC Name

N-[3-(dimethylamino)propyl]-2-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2/c1-20(2)14-8-13-19-18(21)16-11-6-7-12-17(16)22-15-9-4-3-5-10-15/h3-7,9-12H,8,13-14H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVZDHOZKTJDULF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCNC(=O)C1=CC=CC=C1OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40365660
Record name N-[3-(dimethylamino)propyl]-2-phenoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40365660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>44.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26667049
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-[3-(dimethylamino)propyl]-2-phenoxybenzamide

CAS RN

5868-85-9
Record name N-[3-(dimethylamino)propyl]-2-phenoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40365660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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